![molecular formula C7H3BrF3N3 B1381536 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 1782970-66-4](/img/structure/B1381536.png)
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Overview
Description
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a chemical compound with the CAS Number: 1782970-66-4 . It has a molecular weight of 266.02 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrF3N3/c8-5-4(7(9,10)11)13-6-12-2-1-3-14(5)6/h1-3H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine are not detailed in the available resources, imidazo[1,2-a]pyridines have been synthesized through various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a powder that is stored at room temperature . It has a molecular weight of 266.02 .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The acute TB mouse model indicated a significant reduction of bacterial load when treated with these compounds .
Synthetic Chemistry
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Photosensitizer-free Visible-light-promoted Method
A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been described . The reaction occurred in a broad substrate scope under mild conditions and tolerated various functional groups .
Antiviral Activities
Imidazo[1,2-a]pyridine is considered to be an important scaffold due to its various biological and pharmaceutical activities, such as antiviral activities .
Antifungal Activities
In addition to antiviral activities, imidazo[1,2-a]pyridine also exhibits antifungal activities .
Antitumor Activities
Imidazo[1,2-a]pyridine has been recognized for its antitumor activities . This makes it a valuable compound in the development of new chemosynthetic strategies and drug development.
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine are not detailed in the available resources, imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new drugs for infectious diseases.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues, a class to which this compound belongs, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been found to exhibit anti-tb activity . The interaction of these compounds with their targets leads to a reduction in bacterial growth .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been found to exhibit anti-tb activity, suggesting they may affect pathways related to bacterial growth and survival .
Result of Action
Imidazo[1,2-a]pyridine analogues have been found to exhibit anti-tb activity, suggesting they may inhibit bacterial growth and survival .
properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-4(7(9,10)11)13-6-12-2-1-3-14(5)6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXANBMLQWQHMLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.